2-Methylundecanal
Overview
Description
2-Methylundecanal is a chemical compound known for its applications in the fragrance industry. It is often synthesized from tridecan-x-ones and is characterized by its distinct, pleasant, fruity wild-strawberry odor (Gibka & Gliński, 2006).
Synthesis Analysis
The synthesis of 2-Methylundecanal involves a two-step process starting from tridecan-x-ones. This process includes the formation of 1-carbomethoxy-2,2-dialkyl oxiranes with moderate yields, followed by hydrolysis and decarboxylation to form 2-Methylundecanal (Gibka & Gliński, 2006).
Molecular Structure Analysis
The molecular structure of 2-Methylundecanal is similar to other aldehydes in its class, characterized by a long alkyl chain and a terminal aldehyde group. This structure contributes to its distinctive odor profile.
Chemical Reactions and Properties
2-Methylundecanal participates in typical aldehyde reactions, including nucleophilic additions. It's known for its stability and fragrance properties, making it valuable in the perfume industry.
Physical Properties Analysis
The physical properties of 2-Methylundecanal, such as boiling point, solubility, and odor characteristics, align with its use in fragrance applications. It exhibits low miscibility with water, contributing to its utility in various applications (Pace et al., 2012).
Scientific Research Applications
Fragrance and Flavor Industry
2-Methylundecanal is widely used as a fragrance element in soaps, detergents, and the perfume industry . It gives conifer notes, particularly fir, but is also used in fantasy compositions . At high dilution, it has a flavor similar to honey and nuts .
Synthesis Methods
The first synthesis of 2-methylundecanal was recorded by Georges Darzens in 1904 from methyl nonyl ketone and ethyl chloroacetate . This method of synthesis can be used to produce a variety of aldehydes and became known as the Darzens reaction .
In industry, 2-Methylundecanal is synthesized by two main routes :
- The first route involves converting methyl nonyl ketone to its glycidate by allowing it to react with alkyl chloroacetate. The glycidate then undergoes saponification followed by decarboxylation .
- The second method begins with the conversion of undecanal to 2-methyleneundecanal by allowing it to react with formaldehyde in the presence of base. The 2-methyleneundecanal is then hydrogenated to give 2-methylundecanal .
Natural Occurrence
2-Methylundecanal is an organic compound that is found naturally in kumquat peel oil . This compound smells herbaceous, orange, and ambergris-like .
Food Industry
At high dilution, 2-Methylundecanal has a flavor similar to honey and nuts . This makes it potentially useful in the food industry for flavoring.
Chemical Industry
2-Methylundecanal can be used as a starting material in the synthesis of other chemicals. For example, it can be converted to its corresponding alcohol, 2-methylundecanol, by reduction .
Enantiomers in Fragrance Industry
The enantiomers of 2-Methylundecanal, ®-2-Methylundecanal and (S)-2-Methylundecanal, have been synthesized and used in the fragrance industry . They are described as having a dry, slight fruity odor reminiscent of ambergris and incense with floral waxy notes .
Solvent
2-Methylundecanal is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol . This property could make it useful as a solvent in certain chemical reactions or processes.
Precursor to Other Fragrances
2-Methylundecanal can be used as a precursor to other fragrances. For example, it can be used in the synthesis of artificial fragrances like lilial .
Safety And Hazards
According to the safety data sheet, 2-Methylundecanal may cause skin irritation and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-methylundecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAVNWJJYQAGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047629 | |
Record name | 2-Methylundecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Slightly yellow liquid with a fatty odor; [Acros Organics MSDS], colourless to slightly yellow liquid with a fatty odour | |
Record name | Undecanal, 2-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylundecanal | |
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URL | https://haz-map.com/Agents/18496 | |
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Record name | 2-Methylundecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils, alcohol, and propylene glycol (solution may be turbid); insoluble in glycerol | |
Record name | 2-Methylundecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.822-0.830 | |
Record name | 2-Methylundecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
2-Methylundecanal | |
CAS RN |
110-41-8 | |
Record name | 2-Methylundecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylundecanal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110418 | |
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Record name | 2-Methylundecanal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46127 | |
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Record name | Undecanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methylundecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |
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Record name | 2-methylundecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.424 | |
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Record name | 2-METHYLUNDECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S94QNS2VY5 | |
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Record name | 2-Methylundecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031734 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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